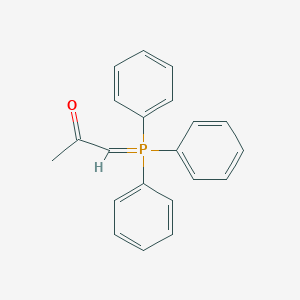

(Acetylmethylene)triphenylphosphorane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407394. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(triphenyl-λ5-phosphanylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAANTNXREIRLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162572 | |

| Record name | 2-Propanone, triphenylphosphoranylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439-36-7 | |

| Record name | 1-(Triphenylphosphoranylidene)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, triphenylphosphoranylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Acetylmethylene)triphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, triphenylphosphoranylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylphosphoranylidene)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (Acetylmethylene)triphenylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (acetylmethylene)triphenylphosphorane, a crucial Wittig reagent in organic synthesis. The document details the reaction mechanism, experimental protocols, and key data points, presented in a clear and structured format to facilitate its application in research and development.

Introduction

This compound, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a stabilized phosphorus ylide widely employed in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated ketones.[1][2][3] Its versatility makes it a valuable tool in the synthesis of complex organic molecules, including functionalized pyrrolidines, cyclobutanones, and various natural products.[4][5] This guide outlines the prevalent synthetic route to this reagent, ensuring a reproducible and efficient laboratory preparation.

Reaction Pathway and Mechanism

The synthesis of this compound is typically achieved in a two-step process:

-

Formation of the Phosphonium (B103445) Salt: Triphenylphosphine (B44618), a strong nucleophile, reacts with a haloacetone (commonly chloroacetone (B47974) or bromoacetone) via an SN2 reaction to form the corresponding acetonyltriphenylphosphonium salt.[2][4][6]

-

Deprotonation to Form the Ylide: The phosphonium salt is then treated with a base to deprotonate the α-carbon, resulting in the formation of the neutral this compound ylide.[4][7] Due to the stabilizing effect of the adjacent acetyl group, a relatively weak base is sufficient for this step.

The overall reaction is depicted in the following diagram:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound, based on established literature procedures.[7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| Triphenylphosphine | 262.29 | 603-35-0 |

| Chloroacetone | 92.53 | 78-95-5 |

| Chloroform | 119.38 | 67-66-3 |

| Ethyl Acetate (B1210297) | 88.11 | 141-78-6 |

| Methanol | 32.04 | 67-56-1 |

| Sodium Hydroxide (B78521) | 40.00 | 1310-73-2 |

| Water | 18.02 | 7732-18-5 |

Synthesis of Acetonyltriphenylphosphonium Chloride

-

Under a nitrogen atmosphere, dissolve triphenylphosphine (141.72 g, 540.4 mmol) in 150 mL of chloroform.

-

In a separate flask, prepare a solution of 1-chloroacetone (50 g, 540.4 mmol) in 150 mL of chloroform.

-

Add the 1-chloroacetone solution dropwise to the triphenylphosphine solution.

-

Heat the reaction mixture to 70°C and stir for 12 hours.[7]

-

Allow the mixture to cool, and collect the resulting white precipitate (the phosphonium salt) by filtration.

-

Wash the precipitate with ethyl acetate and dry it under a vacuum.

Synthesis of this compound

-

Suspend the dried phosphonium salt in a mixture of 250 mL of water and 250 mL of methanol.

-

Stir the suspension for 1 hour.

-

Slowly add a 2.00 M aqueous sodium hydroxide solution to the mixture until the pH is between 7 and 8.

-

Stir the mixture vigorously for an additional hour.

-

Collect the resulting white precipitate (the phosphorane ylide) by filtration.

-

Wash the precipitate with water.

-

Dry the product under a vacuum.

-

For higher purity, the phosphorane can be recrystallized from ethyl acetate.[7]

The experimental workflow is summarized in the diagram below:

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

This section summarizes the key quantitative data associated with the synthesis and properties of this compound.

Reaction Parameters

| Parameter | Value | Reference |

| Reaction Temperature (Salt Formation) | 70°C | [7] |

| Reaction Time (Salt Formation) | 12 hours | [7] |

| pH for Ylide Formation | 7 - 8 | [7] |

| Yield | 23.3% | [7] |

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C21H19OP | [4][8] |

| Molecular Weight | 318.35 g/mol | [4][8] |

| Appearance | White to light beige crystalline powder | [4][5] |

| Melting Point | 203-205 °C (lit.) | [4][5] |

| Solubility | Soluble in chloroform, slightly soluble in methanol | [4][5][9] |

| IR Absorption (C=O) | ~1670 cm-1 | [1] |

| Storage | Inert atmosphere, Room Temperature | [4][5] |

Safety and Handling

This compound is air-sensitive and should be handled under an inert atmosphere for prolonged periods.[4][5] It is stable but combustible and incompatible with strong oxidizing agents.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By adhering to the outlined procedures and considering the provided data, researchers can reliably prepare this important Wittig reagent for use in a wide array of synthetic applications. The structured presentation of data and visual representations of the reaction pathway and experimental workflow are intended to support efficient and successful execution in the laboratory.

References

- 1. Buy this compound | 1439-36-7 [smolecule.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | 1439-36-7 [chemicalbook.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Formation of (Acetylmethylene)triphenylphosphorane

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Acetylmethylene)triphenylphosphorane, also known as 1-(triphenylphosphoranylidene)propan-2-one, is a stabilized phosphorus ylide, a class of organophosphorus compounds widely utilized in organic synthesis.[1] As a key reagent in the Wittig reaction, it facilitates the formation of carbon-carbon double bonds, enabling the conversion of aldehydes and ketones into α,β-unsaturated ketones.[2][3] Its stability, stemming from the electron-withdrawing acetyl group, makes it easier to handle compared to non-stabilized ylides.[4] This guide provides a detailed examination of its formation mechanism, experimental protocols, and key quantitative data.

Core Mechanism of Formation

The synthesis of this compound is a robust two-step process. It begins with the formation of a phosphonium (B103445) salt via a nucleophilic substitution reaction, followed by deprotonation to generate the final ylide product.

Step 1: Nucleophilic Substitution (SN2) to Form the Phosphonium Salt

The first step involves the reaction of triphenylphosphine (B44618) with an α-haloketone, typically chloroacetone (B47974) or bromoacetone.[5][6] Triphenylphosphine acts as a nucleophile, where the phosphorus atom attacks the electrophilic carbon atom bearing the halogen. This proceeds via a classic SN2 mechanism, resulting in the formation of a quaternary phosphonium salt, (2-oxopropyl)triphenylphosphonium halide.

Step 2: Deprotonation to Form the Ylide

The phosphonium salt is then treated with a base to remove the acidic proton on the carbon adjacent to both the phosphorus atom and the carbonyl group. Due to the stabilizing effect of the adjacent acetyl group, a relatively weak base is sufficient for this deprotonation.[5][6] Commonly used bases include aqueous sodium hydroxide (B78521) or sodium bicarbonate.[5] The removal of the proton generates the neutral ylide, this compound, which often precipitates from the reaction mixture and can be isolated by filtration.[5]

The structure of the resulting ylide can be represented by two resonance structures: the ylide form, with adjacent positive and negative charges, and the phosphorane form, with a phosphorus-carbon double bond.[4]

Reaction Pathway Diagram

The overall formation mechanism can be visualized as a two-step process, starting from the SN2 reaction to the final deprotonation.

Caption: Mechanism of this compound Formation.

Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1439-36-7 | [5][7] |

| Molecular Formula | C₂₁H₁₉OP | [1][5][8] |

| Molecular Weight | 318.35 g/mol | [1][9] |

| Appearance | White to light beige crystalline powder | [6][9] |

| Melting Point | 203-205 °C (lit.) | [6][9] |

| Purity (Commercial) | >98.0% (GC) | [10] |

| Solubility | Soluble in chloroform (B151607); slightly soluble in methanol (B129727) | [6][9] |

| Reported Yield | 23.3% (for a specific protocol) | [5] |

Detailed Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.[5]

Materials:

-

Triphenylphosphine (141.72 g, 540.4 mmol)

-

1-Chloropropan-2-one (Chloroacetone) (50 g, 540.4 mmol)

-

Chloroform (300 mL)

-

Ethyl acetate (B1210297) (for washing)

-

Water (250 mL)

-

Methanol (250 mL)

-

Aqueous Sodium Hydroxide (2.00 M)

Procedure:

-

Phosphonium Salt Formation:

-

Dissolve triphenylphosphine (141.72 g) in chloroform (150 mL) in a reaction vessel under a nitrogen atmosphere.

-

Separately, prepare a solution of 1-chloropropan-2-one (50 g) in chloroform (150 mL).

-

Add the chloroacetone solution dropwise to the triphenylphosphine solution.

-

Heat the mixture to 70 °C and stir for 12 hours.

-

Cool the mixture and collect the resulting phosphonium salt precipitate by filtration.

-

Wash the precipitate with ethyl acetate and dry under vacuum.

-

-

Ylide Formation (Deprotonation):

-

Suspend the dried phosphonium salt in a mixture of water (250 mL) and methanol (250 mL).

-

Stir the suspension for 1 hour.

-

Slowly add 2.00 M aqueous sodium hydroxide to the mixture until the pH is between 7 and 8.

-

Stir the mixture vigorously for an additional hour. The phosphorane product will precipitate.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

-

Purification:

-

Recrystallize the dried phosphorane from ethyl acetate to afford the pure product as a white solid.

-

Dry the final product under vacuum.

-

Experimental Workflow Diagram

The synthesis protocol can be visualized as a sequential workflow from initial reaction to final purification.

Caption: Experimental Workflow for Synthesizing the Ylide.

References

- 1. Buy this compound (EVT-315628) | 1439-36-7 [evitachem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1439-36-7 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 1-(Triphenylphosphoranylidene)acetone | C21H19OP | CID 15038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound | 1439-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Physical and chemical properties of (Acetylmethylene)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

(Acetylmethylene)triphenylphosphorane , also known as 1-(triphenylphosphoranylidene)-2-propanone, is a stabilized phosphorus ylide, a class of organophosphorus compounds that are pivotal in modern organic synthesis.[1] Its significance lies predominantly in its role as a Wittig reagent, facilitating the conversion of aldehydes and ketones into alkenes, a fundamental transformation in the construction of complex organic molecules.[1][2][3] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and application.

Core Properties

This compound is a white to light beige crystalline powder that is stable under an inert atmosphere.[2] It is soluble in chloroform (B151607) and slightly soluble in methanol (B129727).[2][3][4] Due to its sensitivity to air, appropriate handling and storage conditions are necessary.[2]

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1439-36-7 | [2][5] |

| Molecular Formula | C₂₁H₁₉OP | [2][5] |

| Molecular Weight | 318.35 g/mol | [2][5] |

| Melting Point | 203-205 °C (lit.) | [2] |

| Boiling Point | 478.5±28.0 °C (Predicted) | [2] |

| Density | 1.14 g/cm³ | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in chloroform; slightly soluble in methanol | [2][3][4] |

| Stability | Stable, combustible, air-sensitive | [2] |

| InChI Key | KAANTNXREIRLCT-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [2] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.[1] A summary of available spectroscopic data is presented below.

| Spectrum | Key Peaks/Signals | Reference |

| ¹H NMR | Data available from various sources, typically showing multiplets for the phenyl protons and singlets for the acetyl and methylene (B1212753) protons. | [6][7] |

| ¹³C NMR | Data available from various sources, confirming the presence of carbonyl, methylene, and phenyl carbons. | [6][7] |

| IR | Key absorptions corresponding to the carbonyl group (C=O) and the P-Ph bonds are characteristic. | [6][7] |

| Mass Spec. | Molecular Ion (M⁺): m/z 318. Further fragmentation data is available. | [8] |

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Synthesis and Reaction Mechanisms

The primary utility of this compound is in the Wittig reaction, a Nobel Prize-winning method for alkene synthesis.

Synthesis of this compound

The synthesis of this ylide is typically a two-step process, starting with the formation of a phosphonium (B103445) salt followed by deprotonation.

The Wittig Reaction Mechanism

This compound reacts with aldehydes or ketones in a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[9]

Step 1: Formation of Acetonyltriphenylphosphonium Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under a nitrogen atmosphere.[9]

-

To this solution, add a solution of 1-chloro-2-propanone (50 g, 540.4 mmol) in chloroform (150 mL) dropwise.[9]

-

Heat the reaction mixture to 70°C and stir for 12 hours.[9]

-

Cool the mixture, and collect the resulting phosphonium salt precipitate by filtration.[9]

-

Wash the precipitate with ethyl acetate and dry it under a vacuum.[9]

Step 2: Ylide Formation

-

Suspend the dried phosphonium salt in a mixture of water (250 mL) and methanol (250 mL) and stir for 1 hour.[9]

-

Add 2.0 M aqueous sodium hydroxide (B78521) dropwise until the pH of the mixture is between 7 and 8.[9]

-

Stir the mixture vigorously for an additional hour.[9]

-

Collect the precipitated this compound by filtration and wash it with water.[9]

-

Dry the crude product under a vacuum.[9]

Step 3: Purification

-

Recrystallize the crude phosphorane from ethyl acetate.[9]

-

Dry the purified white solid under a vacuum to afford pure 1-(triphenylphosphoranylidene)propan-2-one.[9]

General Protocol for a Wittig Reaction

This protocol provides a general workflow for the olefination of an aldehyde.

Procedure:

-

Dissolve the aldehyde (e.g., 50 mg of chlorobenzaldehyde) in a suitable solvent like dichloromethane (3 mL) in a reaction vial with a stir bar.[10]

-

Add this compound (1.2 molar equivalents) in portions while stirring.[10]

-

Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[10]

-

Once the reaction is complete, evaporate the solvent using a stream of nitrogen.[10]

-

To the residue, add a mixture of 25% diethyl ether in hexanes (2-3 mL) to precipitate the triphenylphosphine oxide byproduct.[10]

-

Filter to remove the precipitate and collect the filtrate.

-

Evaporate the solvent from the filtrate and purify the crude product by microscale wet column chromatography to obtain the pure alkene.[10]

Applications in Research and Development

This compound is a versatile reagent with numerous applications in the synthesis of complex molecules, including:

-

Functionalized Pyrrolidines and Cyclobutanones: It is used in the synthesis of these important heterocyclic and cyclic compounds.[2][3]

-

Natural Product Synthesis: It plays a crucial role in the enantioselective synthesis of natural products like (+)-awajanomycin through asymmetric allylboration.[2][3]

-

Medicinal Chemistry: It is employed in the preparation of 1,2-dioxanes which have shown antitrypanosomal activity.[2][3]

-

Alkaloid and Odorant Synthesis: It is used in the synthesis of amphibian pyrrolizidine (B1209537) alkaloids and silicon-containing acyclic dienone musk odorants.[2][3]

-

Domino Reactions: It is involved in Domino Suzuki/Heck coupling reactions for the preparation of fluorenylidenes.[3]

References

- 1. Buy this compound (EVT-315628) | 1439-36-7 [evitachem.com]

- 2. This compound | 1439-36-7 [chemicalbook.com]

- 3. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound(1439-36-7) IR Spectrum [chemicalbook.com]

- 7. 1-(Triphenylphosphoranylidene)acetone | C21H19OP | CID 15038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(1439-36-7) MS spectrum [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (Acetylmethylene)triphenylphosphorane: CAS Number, Structure, and Synthetic Applications

For Immediate Release

This technical guide provides an in-depth overview of (Acetylmethylene)triphenylphosphorane, a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structure, and its principal application in the Wittig reaction for the synthesis of α,β-unsaturated ketones.

Core Compound Identification

This compound , also known by its synonyms including 1-(Triphenylphosphoranylidene)-2-propanone and (2-Oxopropylidene)triphenylphosphorane , is a stabilized phosphorus ylide. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1439-36-7 |

| Molecular Formula | C₂₁H₁₉OP |

| Molecular Weight | 318.35 g/mol |

| Appearance | White to off-white crystalline powder |

Chemical Structure

The structure of this compound features a triphenylphosphine (B44618) moiety covalently bonded to a carbon atom, which is also double-bonded to an acetyl group. This ylide structure is stabilized by resonance, which delocalizes the negative charge on the α-carbon.

Chemical Structure of this compound

Synthetic Applications: The Wittig Reaction

This compound is a cornerstone reagent in the Wittig reaction, a widely utilized method for the synthesis of alkenes from aldehydes and ketones.[1] Specifically, its reaction with aldehydes leads to the formation of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various bioactive molecules, including chalcones.[2][3]

The general transformation involves the reaction of the phosphorane with an aldehyde, yielding the corresponding α,β-unsaturated ketone and triphenylphosphine oxide as a byproduct.[1]

Data Presentation: Representative Yields in Wittig Reactions

The Wittig reaction is known for its high efficiency. The following table summarizes representative yields for the synthesis of α,β-unsaturated ketones using stabilized ylides like this compound under various conditions.

| Aldehyde Reactant | Reaction Conditions | Product | Yield (%) |

| Benzaldehyde | Aqueous NaOH, rt, 1h | (E)-4-Phenylbut-3-en-2-one | 85-95 |

| 4-Chlorobenzaldehyde | Dichloromethane, rt, 12h | (E)-4-(4-Chlorophenyl)but-3-en-2-one | 80-90 |

| 4-Methoxybenzaldehyde | Solvent-free, 80°C, 30 min | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 90-98 |

| 2-Naphthaldehyde | Toluene, reflux, 8h | (E)-4-(Naphthalen-2-yl)but-3-en-2-one | 82-92 |

Experimental Protocols

General Protocol for the Synthesis of an α,β-Unsaturated Ketone via the Wittig Reaction

This protocol provides a detailed methodology for the reaction of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., Hexane (B92381)/Ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents) and the chosen anhydrous solvent.

-

Addition of Aldehyde: While stirring, add the aromatic aldehyde (1.0 equivalent) to the solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 12-24 hours or heated to reflux for a shorter duration, depending on the reactivity of the aldehyde.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue, containing the product and triphenylphosphine oxide, is then subjected to purification.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the α,β-unsaturated ketone from the triphenylphosphine oxide byproduct.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for the Wittig reaction.

Caption: Reactant and product relationship in the Wittig reaction.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Stabilized Wittig Reagents

This technical guide provides a comprehensive overview of the discovery and evolution of stabilized Wittig reagents, pivotal tools in synthetic organic chemistry. We will explore the historical context of their development, delve into the mechanistic underpinnings of their unique reactivity and stereoselectivity, and present detailed experimental protocols for their application. The guide also covers the subsequent development of the Horner-Wadsworth-Emmons reaction, a significant advancement that addressed some of the limitations of the classical Wittig reaction.

The Genesis of a Nobel-Winning Reaction

The landscape of organic synthesis was irrevocably changed in 1954 when Georg Wittig and his student, Ulrich Schöllkopf, reported a novel method for alkene synthesis.[1][2][3][4] Their process, which involved the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane), provided a reliable and versatile route to form carbon-carbon double bonds.[5][6] This groundbreaking work, which became known as the Wittig reaction, was recognized with the Nobel Prize in Chemistry in 1979, an honor Wittig shared with Herbert C. Brown.[7][8][9][10]

The initial reagents were typically non-stabilized ylides, where the group attached to the carbanionic center was a simple alkyl or aryl group. These reagents proved highly reactive but offered limited stereocontrol, generally favoring the formation of (Z)-alkenes through a kinetically controlled pathway.[1][11]

The Advent of Stabilized Ylides

A crucial evolution in Wittig chemistry was the development of "stabilized" ylides. These reagents are characterized by the presence of an electron-withdrawing group (EWG) directly attached to the negatively charged carbon atom.[11][12] Common stabilizing groups include esters, ketones, and nitriles.

This structural modification has profound consequences for the reagent's properties:

-

Enhanced Stability: The EWG delocalizes the negative charge through resonance, rendering the ylide significantly more stable than its non-stabilized counterparts.[1][13] Many stabilized ylides are crystalline solids, stable to air and moisture, and can be stored for extended periods.[14][15][16]

-

Reduced Reactivity: The increased stability leads to decreased nucleophilicity. Consequently, stabilized ylides react readily with highly electrophilic aldehydes but often fail to react with less reactive ketones.[13][14][17] This difference in reactivity allows for excellent chemoselectivity in molecules containing both functional groups.[13]

-

Stereochemical Control: The most significant feature of stabilized ylides is their propensity to form (E)-alkenes with high selectivity.[1][11][12][18]

The Mechanism of (E)-Alkene Selectivity

The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide. With stabilized ylides, the initial nucleophilic attack on the carbonyl is a reversible process.[1] This reversibility allows for an equilibrium to be established between the syn and anti diastereomeric intermediates (oxaphosphetanes). The anti intermediate is thermodynamically more stable due to reduced steric interactions. As the reaction proceeds, this more stable anti intermediate preferentially undergoes elimination to yield the (E)-alkene.[1][19] This thermodynamic control is the cornerstone of the high (E)-selectivity observed with stabilized Wittig reagents.

A Major Leap Forward: The Horner-Wadsworth-Emmons (HWE) Reaction

While stabilized Wittig reagents were a major advance, the reaction still had a significant drawback: the byproduct, triphenylphosphine (B44618) oxide, is often difficult to separate from the desired alkene product. A landmark solution to this problem emerged from the work of Leopold Horner, William Wadsworth, and William Emmons.[20][21][22]

First reported by Horner in 1958 and later refined by Wadsworth and Emmons in 1961, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions instead of phosphonium (B103445) ylides.[19][20][22]

Key advantages of the HWE reaction include:

-

Greater Nucleophilicity: Phosphonate (B1237965) carbanions are generally more nucleophilic than their phosphonium ylide counterparts, often leading to better yields.[20]

-

High (E)-Selectivity: The HWE reaction almost exclusively produces the thermodynamically favored (E)-alkene.[23][24][25]

-

Facile Purification: The phosphate (B84403) byproduct is water-soluble, allowing for simple removal by aqueous extraction, which is a major practical advantage over the classical Wittig reaction.[23][25][26]

Data Presentation: Comparative Summary

The following table summarizes the key characteristics of non-stabilized, stabilized, and HWE reagents.

| Feature | Non-Stabilized Wittig Reagent | Stabilized Wittig Reagent | Horner-Wadsworth-Emmons Reagent |

| General Structure | Ph₃P⁺–C⁻HR (R = alkyl, aryl) | Ph₃P⁺–C⁻H-EWG (EWG = CO₂R, COR) | (RO)₂P(O)C⁻H-EWG |

| Stability | Low (prepared in situ, air/moisture sensitive) | High (often isolable, air-stable solids) | High (prepared in situ from stable phosphonates) |

| Reactivity | High (reacts with aldehydes and ketones) | Moderate (reacts with aldehydes, poorly with ketones) | High (more nucleophilic than Wittig reagents) |

| Stereoselectivity | Predominantly (Z)-alkene (Kinetic Control) | Predominantly (E)-alkene (Thermodynamic Control) | Predominantly (E)-alkene (Thermodynamic Control) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt [(RO)₂P(O)O⁻] |

| Purification | Often difficult (chromatography required) | Often difficult (chromatography required) | Easy (byproduct removed by aqueous extraction) |

Experimental Protocols

The following are generalized protocols for the preparation and use of stabilized phosphorus ylides. Note: These are illustrative examples. Specific substrate and reagent quantities, reaction times, and purification methods must be optimized for each unique synthesis. Always consult primary literature for detailed procedures.

Protocol 1: Preparation of a Phosphonium Salt

This is the precursor to the Wittig reagent.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq) and a suitable solvent (e.g., toluene (B28343) or acetonitrile).

-

Addition of Alkyl Halide: Add the appropriate alkyl halide bearing the electron-withdrawing group (e.g., ethyl bromoacetate, 1.0-1.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The phosphonium salt will often precipitate from the solution as a white solid.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold solvent or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the phosphonium salt under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Wittig Reaction with a Stabilized Ylide

This protocol describes the in situ generation of the ylide followed by olefination.

-

Setup: Suspend the phosphonium salt (1.1 eq) in a suitable solvent (e.g., THF, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.[12]

-

Ylide Formation: Add a base (e.g., sodium hydride, potassium tert-butoxide, or an aqueous solution of NaOH) dropwise to the suspension. Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically to yellow or orange).

-

Addition of Carbonyl: Dissolve the aldehyde (1.0 eq) in the same solvent and add it dropwise to the ylide solution at 0 °C.[12]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. For less reactive stabilized ylides, heating may be necessary.[18]

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[12]

-

Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to separate the alkene from triphenylphosphine oxide.[12][18]

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C.

-

Carbanion Formation: Add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the phosphonate carbanion.

-

Addition of Carbonyl: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde (typically 1-4 hours).

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine to remove the water-soluble phosphate byproduct.[23]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

Caption: A timeline of major milestones in the development of Wittig and HWE chemistry.

Caption: A generalized workflow for alkene synthesis via phosphorus ylides.

Caption: The mechanistic pathway leading to (E)-alkene formation with stabilized ylides.

References

- 1. adichemistry.com [adichemistry.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. wittig_reaction [chemeurope.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Georg Wittig - Wikipedia [en.wikipedia.org]

- 8. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]

- 9. Nobel Laureate Chemistry Wittig Georg 1979 – Ganga Library, Inc. [blog.gangalib.org]

- 10. The 1979 nobel prize for chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. youtube.com [youtube.com]

- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. thieme-connect.com [thieme-connect.com]

- 21. differencebetween.com [differencebetween.com]

- 22. mdpi.com [mdpi.com]

- 23. Wittig-Horner Reaction [organic-chemistry.org]

- 24. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 25. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 26. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of (Acetylmethylene)triphenylphosphorane: A Technical Guide

Introduction

(Acetylmethylene)triphenylphosphorane, a stabilized Wittig reagent, is a pivotal tool in synthetic organic chemistry, enabling the conversion of aldehydes and ketones into α,β-unsaturated ketones. Its utility in the construction of complex molecular architectures makes a thorough understanding of its spectroscopic and synthetic characteristics essential for researchers in drug discovery and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and a visualization of its synthesis pathway.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.80 - 7.50 | Multiplet | - | 15H, Aromatic protons (C₆H₅)₃P |

| 3.70 | Doublet | 26 | 1H, Methine proton (P=CH) |

| 2.10 | Doublet | 3 | 3H, Methyl protons (CH₃) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | Carbonyl carbon (C=O) |

| 133.5 | para-Carbon of phenyl groups |

| 132.0 | ortho-Carbon of phenyl groups |

| 129.0 | meta-Carbon of phenyl groups |

| 127.0 | ipso-Carbon of phenyl groups (C-P) |

| 52.0 | Methine carbon (P=CH) |

| 30.0 | Methyl carbon (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3055 | Medium | Aromatic C-H stretch |

| 2920 | Weak | Aliphatic C-H stretch |

| 1620 | Strong | Carbonyl (C=O) stretch (conjugated) |

| 1435 | Strong | P-Phenyl stretch |

| 1105 | Strong | P-C stretch |

| 720 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are as follows.

| m/z | Relative Intensity (%) | Assignment |

| 318 | 100 | [M]⁺ (Molecular ion) |

| 303 | 85 | [M - CH₃]⁺ |

| 262 | 60 | [ (C₆H₅)₃P ]⁺ |

| 183 | 45 | [ (C₆H₅)₂P ]⁺ |

| 77 | 30 | [ C₆H₅ ]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data and the synthesis of the title compound are provided below.

Synthesis of this compound

This compound is typically prepared via a two-step procedure starting from triphenylphosphine (B44618) and chloroacetone.

Materials:

-

Triphenylphosphine

-

Chloroacetone

-

Sodium hydroxide (B78521)

-

Water

-

Diethyl ether

Procedure:

-

A solution of triphenylphosphine (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Chloroacetone (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 4 hours, during which a white precipitate of acetonyltriphenylphosphonium chloride is formed.

-

After cooling to room temperature, the precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

The resulting phosphonium (B103445) salt is suspended in water, and a 10% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring until the solution becomes alkaline (pH ~10).

-

The white precipitate of this compound is formed immediately.

-

The solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a desiccator over P₄O₁₀.

NMR Spectroscopy

Instrumentation: Bruker Avance 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8278 Hz

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 24038 Hz

IR Spectroscopy

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the UATR accessory.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 4

-

Data Format: Transmittance

Mass Spectrometry

Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

Sample Introduction: A dilute solution of this compound in dichloromethane (B109758) was injected into the GC inlet.

GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Program: 100 °C for 1 min, then ramped to 300 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 50 - 500 amu

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its spectroscopic analysis.

Caption: Synthesis of this compound.

Caption: Spectroscopic Analysis Workflow.

An In-depth Technical Guide on the Solubility of (Acetylmethylene)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Acetylmethylene)triphenylphosphorane

This compound, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a stabilized ylide crucial for creating carbon-carbon double bonds from carbonyl compounds. Its chemical structure, featuring a polar carbonyl group and a bulky, nonpolar triphenylphosphine (B44618) moiety, results in varied solubility across different common laboratory solvents. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring efficient chemical transformations.

Solubility Profile

Quantitative solubility values for this compound are not extensively reported. However, qualitative assessments from various chemical data sources provide a consistent profile of its behavior in common organic solvents. The following table summarizes the available information.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Reported Solubility | Citation(s) |

| Chloroform | CHCl₃ | Halogenated | Soluble / High | [1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Optimal Solubility | [1] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | Optimal Solubility | [1] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble / Low | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Leads to premature protonation | [1] |

Note: "Optimal Solubility" is noted for providing a good medium for reactions involving the ylide.

Experimental Protocols for Solubility Determination

To ascertain precise solubility, standardized experimental protocols are necessary. The following methodologies describe both a qualitative classification and a quantitative determination approach.

This method provides a rapid assessment of a compound's solubility in a range of solvents, helping to classify it based on polarity and the presence of acidic or basic functional groups.[3][4]

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes (e.g., 10 x 75 mm)

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄[3]

Procedure:

-

Initial Solvent Test (Water): Place approximately 25 mg of the compound into a small test tube.[5] Add 0.75 mL of the test solvent (e.g., water) in portions, shaking vigorously after each addition.[5]

-

Observation: Observe if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.[6]

-

Sequential Testing: If the compound is insoluble in water, proceed with the next solvent in the classification scheme (e.g., 5% NaOH, 5% HCl, etc.) using a fresh sample of the compound for each new solvent.[3][4]

-

Classification: The pattern of solubility and insolubility in these specific solvents indicates the presence of certain functional groups and the overall polarity of the molecule.[7] For instance, solubility in aqueous base but not water suggests an acidic functional group.[3]

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[8]

Objective: To quantitatively measure the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Screw-cap vials or flasks

-

Temperature-controlled orbital shaker or water bath[8]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Calibration Curve: Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration. Perform serial dilutions to create a set of standard solutions of lower, known concentrations. Analyze these standards using the chosen analytical method (e.g., UV-Vis spectroscopy) to generate a calibration curve (Absorbance vs. Concentration).[8]

-

Sample Preparation: Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[8]

-

Solvent Addition: Accurately add a known volume or mass of the solvent to the vial and seal it tightly to prevent evaporation.[8]

-

Equilibration: Place the vial in the temperature-controlled shaker and agitate it at a constant temperature. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature until the excess solid settles. To ensure complete removal of solid particles, centrifuge the sample.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter into a clean vial. Dilute the saturated solution with a known volume of fresh solvent to bring its concentration within the range of the previously established calibration curve.

-

Concentration Measurement: Analyze the diluted sample using the analytical instrument. Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound, integrating both qualitative and quantitative methodologies.

References

- 1. Buy this compound | 1439-36-7 [smolecule.com]

- 2. This compound CAS#: 1439-36-7 [m.chemicalbook.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. saltise.ca [saltise.ca]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. benchchem.com [benchchem.com]

(Acetylmethylene)triphenylphosphorane: A Technical Guide for Researchers

(CAS No: 1439-36-7)

This in-depth technical guide provides comprehensive information on (Acetylmethylene)triphenylphosphorane, a versatile Wittig reagent. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its commercial availability, physicochemical properties, and key applications in organic synthesis. The guide includes experimental protocols and visual diagrams to facilitate its practical use in a laboratory setting.

Commercial Availability and Properties

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white or light beige crystalline powder.[1][2] The purity of the commercially available reagent is generally high, with suppliers offering grades of 98% and 99%.[2] Pricing can vary between suppliers.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1439-36-7 | |

| Molecular Formula | C₂₁H₁₉OP | [1] |

| Molecular Weight | 318.35 g/mol | [3][4] |

| Appearance | White to off-white powder/crystals | [1][2] |

| Melting Point | 200-207 °C | [1][5] |

| Boiling Point | 478.5±28.0 °C (Predicted) | [1] |

| Solubility | Soluble in chloroform (B151607); Slightly soluble in methanol | [1] |

| Storage Conditions | Store below +30°C in a dry, cool, and well-ventilated place.[1][5] Store under an inert atmosphere as it is air sensitive.[5] | [1][5] |

Key Applications in Organic Synthesis

This compound is a stabilized Wittig reagent, making it a valuable tool in organic synthesis for the formation of carbon-carbon double bonds. Its applications are particularly notable in the synthesis of complex molecules, including natural products and bioactive compounds.

Key applications include:

-

Wittig Olefination: As a stabilized ylide, it reacts with aldehydes and ketones to produce α,β-unsaturated ketones. This reaction is fundamental in extending carbon chains and introducing versatile functional groups.

-

Synthesis of Functionalized Pyrrolidines and Pyrrolizidine (B1209537) Alkaloids: This reagent is employed in synthetic routes towards functionalized pyrrolidines and pyrrolizidine alkaloids, which are scaffolds present in numerous biologically active natural products.[6]

-

Domino Suzuki/Heck Coupling Reactions: It can be used in multi-step reaction sequences, such as Domino Suzuki/Heck coupling reactions, to generate complex molecular architectures.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step procedure starting from triphenylphosphine (B44618) and chloroacetone (B47974) or bromoacetone (B165879).[1][6]

Step 1: Formation of the Phosphonium (B103445) Salt

-

Dissolve triphenylphosphine (1.0 equivalent) in an appropriate solvent such as chloroform or toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of chloroacetone or bromoacetone (1.0 equivalent) in the same solvent to the triphenylphosphine solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the precipitation of the phosphonium salt is complete.

-

Cool the mixture to room temperature and collect the white precipitate of (2-oxopropyl)triphenylphosphonium halide by vacuum filtration.

-

Wash the collected salt with a suitable solvent like diethyl ether to remove any unreacted starting materials and dry under vacuum.

Step 2: Ylide Formation

-

Suspend the dried phosphonium salt in water or a mixture of water and a co-solvent like methanol.

-

While stirring vigorously, slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, until the pH of the mixture is slightly basic (pH 8-9).

-

Continue stirring for approximately one hour. The white, water-insoluble ylide will precipitate out of the solution.

-

Collect the crude this compound by vacuum filtration and wash thoroughly with water.

-

Dry the product under vacuum. For higher purity, the crude ylide can be recrystallized from a suitable solvent system like ethyl acetate (B1210297)/hexanes.

General Protocol for a Wittig Reaction with an Aldehyde

This protocol describes a general procedure for the olefination of an aldehyde using this compound.

-

In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required.

-

Upon completion of the reaction (as indicated by the consumption of the aldehyde), concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To remove the majority of the triphenylphosphine oxide, triturate the crude residue with a non-polar solvent such as hexanes or a mixture of hexanes and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate.

-

Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate, which contains the desired alkene product.

-

If necessary, further purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Chemical Processes

The Wittig Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.

Caption: The mechanism of the Wittig reaction.

Experimental Workflow for a Typical Wittig Reaction

The following diagram illustrates a standard workflow for performing a Wittig reaction in the laboratory, from reaction setup to product purification.

Caption: A typical experimental workflow for a Wittig reaction.

Application in Probing Protein Sulfenylation

Recent research has repurposed the reactivity of Wittig reagents for applications in chemical biology, specifically for the chemoselective ligation with sulfenic acid, a post-translational modification on cysteine residues. This modification is a key component of redox signaling pathways. By using a functionalized Wittig reagent, researchers can "tag" sulfenylated proteins, allowing for their detection and quantification, which is crucial in drug development for diseases involving oxidative stress.

Caption: Probing protein sulfenylation with a Wittig reagent.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1439-36-7 [chemicalbook.com]

A Theoretical and Computational Investigation into the Stability of (Acetylmethylene)triphenylphosphorane

References

- 1. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. arabjchem.org [arabjchem.org]

- 5. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the Wittig reaction using ylides

An In-depth Technical Guide to the Wittig Reaction

Introduction

The Wittig reaction, first reported by Georg Wittig in 1954, is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds (alkenes).[1] This reaction's profound impact on chemistry was recognized with the 1979 Nobel Prize in Chemistry.[1][2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide.[3][4] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, which prevents the formation of isomeric byproducts that can arise from other elimination reactions.[5][6] This precise control makes it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals like Vitamin A and nalmefene.[5][7]

Core Components: The Phosphorus Ylide

An ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, in this case, phosphorus.[4][6] The phosphorus ylide is stabilized by resonance, with a contributing structure that features a phosphorus-carbon double bond, known as a phosphorane.[2][8]

The synthesis of a Wittig reagent is a two-step process:

-

Formation of the Phosphonium (B103445) Salt : Triphenylphosphine, an excellent nucleophile, reacts with a primary or secondary alkyl halide via an SN2 reaction to form a stable alkyltriphenylphosphonium salt.[5][8][9][10][11] Yields for this step are typically high.[5][8]

-

Deprotonation to Form the Ylide : The phosphonium salt is weakly acidic at the carbon adjacent to the phosphorus atom and can be deprotonated by a strong base to generate the neutral ylide.[5][8] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and various alkoxides.[4][10] The resulting ylides are often highly colored and are typically generated in situ for immediate use in the Wittig reaction.[2]

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction has been a subject of extensive study. While early proposals involved a discrete zwitterionic betaine (B1666868) intermediate, modern evidence, particularly under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism.[3][12][13] The ylide reacts with the carbonyl compound to directly form a four-membered ring intermediate, the oxaphosphetane.[8][12] This intermediate is unstable and spontaneously decomposes in an irreversible, syn-elimination process to yield the alkene and the highly stable triphenylphosphine oxide, the formation of which is the primary driving force for the reaction.[2][14]

The stereochemical outcome of the reaction—whether the (E) or (Z)-alkene is formed—is highly dependent on the electronic nature of the substituent (R) on the ylide carbon. This leads to a classification of ylides into two main categories.

-

Non-stabilized Ylides : These ylides bear electron-donating or neutral groups (e.g., alkyl, H).[2] They are highly reactive, and the cycloaddition step is rapid and irreversible, placing the reaction under kinetic control.[14] The transition state leading to the cis-oxaphosphetane is sterically favored, which subsequently decomposes to yield the (Z)-alkene as the major product.[2][3][12][14]

-

Stabilized Ylides : These ylides possess electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge on the ylide carbon, making them less reactive and more stable.[2][12][15] For stabilized ylides, the initial cycloaddition to form the oxaphosphetane is often reversible.[2] This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to form the (E)-alkene as the predominant product.[2][3][12]

Semi-stabilized ylides, where the substituent is an aryl or vinyl group, often provide poor selectivity, yielding mixtures of (E) and (Z)-alkenes.[3][14]

Quantitative Data on Ylide Performance

The choice of ylide and reaction conditions directly impacts the yield and stereoselectivity of the Wittig reaction. The following tables summarize representative data.

Table 1: Reactions with Non-Stabilized Ylides

| Carbonyl Reactant | Ylide Reagent | Base / Solvent | Temp (°C) | Yield (%) | Z:E Ratio |

| Benzaldehyde | Ph₃P=CHCH₃ | NaNH₂ / THF | 0 | 90 | >95:5 |

| Cyclohexanecarboxaldehyde | Ph₃P=CH(CH₂)₃CH₃ | n-BuLi / THF | -78 to RT | 85 | 94:6 |

| Propanal | Ph₃P=CHCH₂CH₃ | KHMDS / THF | -78 | 88 | 96:4 |

| Benzaldehyde | Ph₃P=CH₂ | n-BuLi / Ether | RT | >95 | N/A |

Table 2: Reactions with Stabilized Ylides

| Carbonyl Reactant | Ylide Reagent | Solvent | Conditions | Yield (%) | E:Z Ratio |

| Benzaldehyde | Ph₃P=CHCO₂Et | CH₂Cl₂ | Reflux, 24h | 95 | >98:2 |

| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Me | Benzene | Reflux, 18h | 92 | >95:5 |

| Acetaldehyde | Ph₃P=CHCO₂Et | THF | RT, 12h | 85 | >98:2 |

| Cyclohexanone | Ph₃P=CHCN | DMF | 80°C, 6h | 78 | >90:10 |

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key stages of the Wittig reaction.

Protocol 1: Synthesis of a Phosphonium Salt

This protocol describes the synthesis of benzyltriphenylphosphonium (B107652) chloride.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Benzyl (B1604629) chloride

-

Toluene (or another suitable solvent like acetonitrile)

-

Stir plate and magnetic stir bar

-

Reflux condenser and heating mantle

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a minimal amount of dry toluene.

-

Add benzyl chloride (1.05 eq) to the solution at room temperature with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically heated for 12-24 hours. A white precipitate of the phosphonium salt will form during this time.[16]

-

After the reaction period, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold diethyl ether or hexanes to remove any unreacted starting materials.

-

Dry the white, crystalline phosphonium salt under vacuum. The product is typically of high purity and can be used without further purification.

Protocol 2: In Situ Ylide Generation and Wittig Reaction

This protocol provides two variations: one for a reactive, non-stabilized ylide requiring an inert atmosphere, and one for a more stable ylide.

Variation A: Non-Stabilized Ylide (e.g., for (Z)-Stilbene Synthesis)

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk line or glovebox for inert atmosphere

-

Dry glassware (syringes, flasks)

-

Stir plate and magnetic stir bar

Procedure:

-

Assemble a dry, two-necked round-bottom flask equipped with a stir bar and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend the phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe.[5][10] Upon addition, a characteristic color change (often to deep red or orange) indicates the formation of the ylide.[2] Allow the mixture to stir for 30-60 minutes at this temperature.

-

In a separate dry flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Allow the reaction to warm slowly to room temperature and stir for several hours or overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[17]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography or recrystallization.[17][18]

Variation B: Stabilized Ylide (e.g., for (E)-Ethyl Cinnamate Synthesis)

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (a stable, commercially available ylide)[17]

-

Benzaldehyde

-

Dichloromethane (DCM) or Toluene

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq) in DCM.[17]

-

Add the stabilized ylide (1.0-1.2 eq) portion-wise to the stirring solution at room temperature.[17] Since the ylide is stable, an inert atmosphere is often not strictly required, but may improve results.

-

Stir the reaction at room temperature or with gentle heating (reflux) for 2 to 24 hours, monitoring by TLC.[17]

-

Once the reaction is complete, concentrate the solvent using a rotary evaporator.

-

The resulting residue contains the alkene product and triphenylphosphine oxide. To purify, add a non-polar solvent mixture like hexanes/diethyl ether to precipitate the triphenylphosphine oxide, which is often less soluble.[17]

-

Filter off the phosphine (B1218219) oxide precipitate.

-

Concentrate the filtrate and purify the resulting crude product by column chromatography to isolate the pure (E)-alkene.

Applications in Drug Development and Industry

The Wittig reaction's reliability and stereochemical control make it a powerful tool in the pharmaceutical and chemical industries.[19] It is frequently employed in the total synthesis of complex natural products that possess medicinal properties.[1][20] For example, a key step in the industrial synthesis of Vitamin A by BASF involves a Wittig reaction between a C15 ylide and a C5 aldehyde.[5] Furthermore, it is used in the synthesis of pharmaceutical agents where the specific geometry of a double bond is critical for biological activity.[19] A notable example is the conversion of naltrexone (B1662487) to nalmefene, an opioid receptor antagonist, where a Wittig reaction replaces a ketone group with a methylene (B1212753) group.[7]

References

- 1. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 2. adichemistry.com [adichemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A909495D [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. study.com [study.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Witt-ig Reaction Utilizing (Acetylmethylene)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This application note focuses on the use of (Acetylmethylene)triphenylphosphorane, a stabilized ylide, in the synthesis of α,β-unsaturated ketones. Stabilized ylides, characterized by an electron-withdrawing group adjacent to the carbanion, are generally stable, crystalline solids that can often be handled in the air.[1] Their reduced reactivity compared to non-stabilized ylides makes them particularly selective for aldehydes over ketones and typically results in the formation of the thermodynamically more stable (E)-alkene.[2][3][4][5]

This compound is a versatile reagent for introducing an acetonylidene moiety (=CHCOCH₃) onto a carbonyl carbon. This reaction is widely employed in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, where the resulting α,β-unsaturated ketone is a valuable functional group for further transformations.

Reaction Mechanism and Stereoselectivity

The reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon of an aldehyde or ketone. This forms a betaine (B1666868) intermediate which then undergoes cyclization to a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.[6][7]

For stabilized ylides like this compound, the initial addition to the carbonyl is often reversible. This allows for equilibration to the more stable anti-oxaphosphetane, which ultimately leads to the predominant formation of the (E)-alkene.[5]

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the Wittig reaction with this compound and various aldehydes.

| Aldehyde | Solvent | Base | Temperature (°C) | Time | Yield (%) | E/Z Ratio |

| Benzaldehyde | Dichloromethane (B109758) | None | Room Temp | 2h | >95 | E major |